molecular formula C28H14Br2O2 B1619527 3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one CAS No. 34316-54-6

3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one

Cat. No. B1619527
CAS RN: 34316-54-6
M. Wt: 542.2 g/mol
InChI Key: RDWYKRDNFXGTBO-UHFFFAOYSA-N
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Description

3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one, or 3-B10-2-B10-OA9, is an organic compound belonging to the family of anthracenes, a class of aromatic hydrocarbons. It is a colorless solid that is soluble in organic solvents, such as chloroform and benzene. 3-B10-2-B10-OA9 is of particular interest due to its unique properties, which have been studied extensively in the scientific literature.

Scientific Research Applications

3-B10-2-B10-OA9 has a variety of scientific research applications, including its use as a fluorescent dye in biological imaging, a fluorescent label in drug delivery systems, and a catalyst in organic synthesis. It has also been used as a fluorescent probe to detect trace amounts of metal ions, as well as in the synthesis of polymers materials.

Mechanism Of Action

3-B10-2-B10-OA9 has been found to act as a fluorescent label in drug delivery systems. This is due to its ability to fluoresce when exposed to certain wavelengths of light. This allows the compound to be used as a marker for drug delivery and tracking, as it can be detected using fluorescence microscopy. Additionally, 3-B10-2-B10-OA9 can be used to monitor the release of drugs from nanoparticles and other drug delivery systems.

Biochemical And Physiological Effects

3-B10-2-B10-OA9 has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it has antioxidant, anti-inflammatory, and anti-angiogenic effects. Additionally, it has been found to inhibit the growth of cancer cells in vitro, and to induce apoptosis in certain types of cancer cells.

Advantages And Limitations For Lab Experiments

3-B10-2-B10-OA9 has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time. However, it is important to note that 3-B10-2-B10-OA9 is toxic and should be handled with caution. Additionally, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3-B10-2-B10-OA9. One potential direction is to explore its use as a fluorescent marker for drug delivery and tracking. Additionally, its potential as an antioxidant, anti-inflammatory, and anti-angiogenic agent could be explored further. Additionally, its potential for use in the synthesis of polymers materials could be investigated. Finally, its potential to inhibit the growth of cancer cells could be explored further.

properties

IUPAC Name

3-bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14Br2O2/c29-15-9-11-21-23(13-15)25(17-5-1-3-7-19(17)27(21)31)26-18-6-2-4-8-20(18)28(32)22-12-10-16(30)14-24(22)26/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWYKRDNFXGTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=C3C=C(C=C5)Br)C6=C(C2=O)C=CC(=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151060
Record name 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one

CAS RN

34316-54-6
Record name 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34316-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-10-(2-bromo-10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one
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3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one

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